REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8](Cl)=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1.N.O1CCOCC1.CC[N:21](C(C)C)C(C)C>CCOCC>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:21])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
26.13 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring overnight the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to a residue
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel with 10-50% EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting solid residue triturated with 10 mL 10% EtOAc/hexanes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)C(=O)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.74 mmol | |
AMOUNT: MASS | 9.743 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |